molecular formula C12H11NO3S B3166827 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid CAS No. 914220-65-8

4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid

Cat. No.: B3166827
CAS No.: 914220-65-8
M. Wt: 249.29 g/mol
InChI Key: BQLIKXZEPKDJHD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxyphenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using acetic anhydride to yield the thiazole ring

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic coupling reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the thiazole ring, followed by oxidation to introduce the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid involves its interaction with various molecular targets. The methoxyphenyl group can interact with enzymes and receptors, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenyl-1H-indole
  • 4-Methoxyphenyl-1H-imidazole

Uniqueness

4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid is unique due to its combination of a thiazole ring with a methoxyphenyl group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIKXZEPKDJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid
Reactant of Route 6
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid

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